Quinabactin

Übersicht

Beschreibung

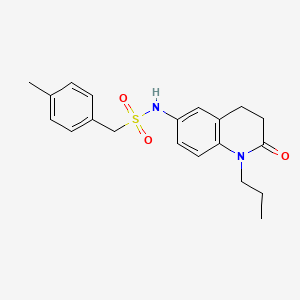

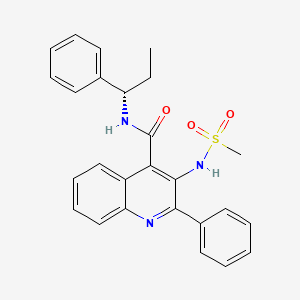

Quinabactin is a sulfonamide abscisic acid (ABA) agonist . It preferentially activates dimeric ABA receptors and possesses ABA-like potency in vivo . In Arabidopsis, the transcriptional responses induced by this compound are highly correlated with those induced by ABA treatments .

Synthesis Analysis

This compound has been used to effectively improve crop drought tolerance and preserve yield under drought stress . The structural optimization of this compound led to the identification of AM1 fluorine derivatives .

Molecular Structure Analysis

The X-ray crystal structure of the PYL2-quinabactin-Hab1 ternary complex has been solved at 1.98-Å resolution . This compound forms a hydrogen bond with the receptor/PP2C “lock” hydrogen bond network, a structural feature absent in pyrabactin-receptor/PP2C complexes .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound is a sulfonamide ABA agonist .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C20H24N2O3S and an average mass of 372.481 Da .

Wissenschaftliche Forschungsanwendungen

Quinabactin: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen: This compound ist eine synthetische Verbindung, die als Abscisinsäure (ABA)-Agonist wirkt und verschiedene physiologische Prozesse in Pflanzen beeinflusst. Nachfolgend finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung:

Dürretoleranz in Kulturpflanzen

This compound hat sich gezeigt, dass es die Dürretoleranz in Pflanzen wie Arabidopsis und Sojabohnen verbessert, indem es ABA-ähnliche biologische Reaktionen induziert. Dazu gehören die Hemmung der Samenkeimung und die Kontrolle des Wasserverlustes in Blättern, die entscheidende Faktoren für die Verbesserung der Widerstandsfähigkeit von Nutzpflanzen gegen Wasserknappheit sind .

Mechanismus der Schließzellen-Schließung

Forschungen zeigen, dass this compound dimerische ABA-Rezeptoren bevorzugt aktiviert, was zur Schließung von Schließzellen in Pflanzen führt. Dieser Mechanismus ist entscheidend für die Aufrechterhaltung des Wasserhaushalts der Pflanze, insbesondere unter Trockenstressbedingungen .

Landwirtschaftliche Produktivität

Durch die Nachahmung der Wirkungen von ABA kann this compound möglicherweise zur Regulierung des Pflanzenwachstums und der Pflanzenentwicklung verwendet werden, wodurch die landwirtschaftliche Produktivität gesteigert wird. Seine Fähigkeit, ABA-ähnliche Reaktionen zu induzieren, macht es zu einem wertvollen Werkzeug für die landwirtschaftliche Biotechnologie .

Strukturoptimierung für erhöhte Wirksamkeit

Die Strukturoptimierung von this compound hat zur Identifizierung von Derivaten mit verbesserter Wirksamkeit geführt. Diese Derivate haben das Potenzial, für eine bessere Bindung an ABA-Rezeptoren und wünschenswertere Pflanzenphänotypen feinabgestimmt zu werden .

Kontrolle der Samenkeimung

Der Einfluss von this compound auf die Samenkeimung kann genutzt werden, um den Zeitpunkt der Keimung zu steuern, was für das Pflanzenmanagement und die Optimierung des Ertrags entscheidend ist .

Regulierung des Wasserverlustes

Durch seine ABA-ähnliche Aktivität kann this compound dazu beitragen, den Wasserverlust in Pflanzen zu regulieren, was besonders für Nutzpflanzen von Vorteil ist, die in ariden Regionen oder während Trockenperioden angebaut werden .

Wirkmechanismus

Target of Action

Quinabactin primarily targets the Abscisic Acid (ABA) receptors . These receptors, known as PYR/PYL/RCAR , play a crucial role in plant responses to abiotic stress . This compound preferentially activates dimeric ABA receptors , which are key targets for controlling transpiration .

Mode of Action

This compound interacts with its targets by forming a hydrogen bond with the receptor/PP2C “lock” hydrogen bond network . This interaction stabilizes the receptors in a conformation that inhibits clade A type II C protein phosphatases (PP2Cs), leading to downstream SnRK2 kinase activation .

Biochemical Pathways

The activation of SnRK2 kinases by this compound leads to numerous cellular outputs . This includes the activation of stress-responsive genes and the inhibition of seed germination . The affected pathways and their downstream effects play a central role in plant responses to abiotic stress, such as drought .

Result of Action

This compound’s action results in a range of ABA-like biological responses. This includes the inhibition of seed germination, control of leaf water loss, and enhancement of drought tolerance in plants like Arabidopsis and soybean . The effects of this compound are sufficiently similar to those of ABA that it can rescue multiple phenotypes observed in the ABA-deficient mutant aba2 .

Zukünftige Richtungen

Quinabactin has been used to improve crop drought tolerance . It has defined pyrabactin resistance 1 (PYR1) and its close relatives as key targets for controlling transpiration . Future research may focus on further optimizing this compound and its derivatives for improving drought resistance in various crops .

Biochemische Analyse

Biochemical Properties

Quinabactin plays a crucial role in biochemical reactions by interacting with specific ABA receptors. It preferentially activates dimeric subfamily III ABA receptors, such as pyrabactin resistance 1 (PYR1) and its close relatives . These interactions lead to the inhibition of protein phosphatases 2C (PP2Cs), which are negative regulators of ABA signaling. By inhibiting PP2Cs, this compound promotes the activation of SnRK2 kinases, which are essential for ABA-mediated responses .

Cellular Effects

This compound influences various cellular processes by modulating ABA signaling pathways. It has been shown to induce ABA-like responses in vegetative tissues, including the inhibition of seed germination, control of leaf water loss, and enhancement of drought tolerance . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by activating ABA receptors and downstream signaling components .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to ABA receptors, leading to conformational changes that facilitate the inhibition of PP2Cs . This inhibition releases SnRK2 kinases from suppression, allowing them to phosphorylate target proteins involved in ABA responses. This compound’s selective activation of dimeric ABA receptors highlights its specificity and effectiveness in modulating ABA signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under experimental conditions and maintains its activity over extended periods . Long-term studies have shown that this compound can sustain ABA-like responses, such as stomatal closure and drought tolerance, in both in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, this compound effectively enhances drought tolerance and other ABA-mediated responses without causing adverse effects . At high doses, this compound may exhibit toxic effects, including growth inhibition and reduced seed germination . These threshold effects highlight the importance of precise dosage control in experimental applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to ABA biosynthesis and signaling. It interacts with enzymes such as 9-cis-epoxycarotenoid dioxygenases (NCEDs), which are key regulators of ABA biosynthesis . This compound’s activation of ABA receptors also influences metabolic flux and metabolite levels, contributing to its overall impact on plant physiology .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which ensure its effective delivery to target sites. This compound’s distribution within plant tissues is crucial for its role in modulating ABA responses .

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These localization mechanisms are essential for its activity and function, as they ensure that this compound reaches the appropriate sites within the cell to exert its effects on ABA signaling .

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-3-12-22-19-10-9-18(13-17(19)8-11-20(22)23)21-26(24,25)14-16-6-4-15(2)5-7-16/h4-7,9-10,13,21H,3,8,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHKSUMLZQXFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

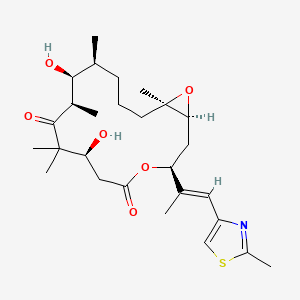

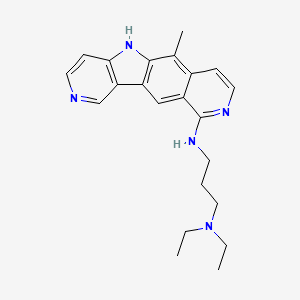

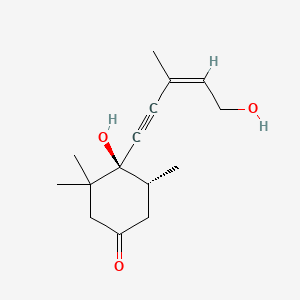

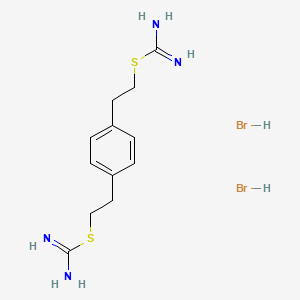

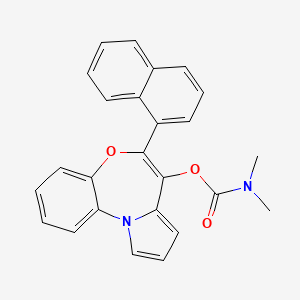

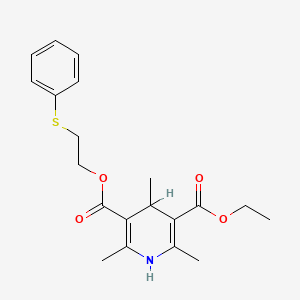

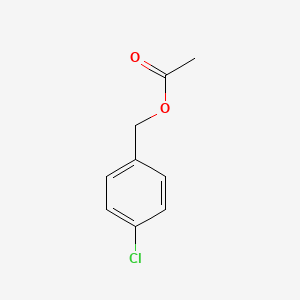

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dimethoxyphenyl)-3-[3-(1h-Imidazol-1-Yl)propyl]thiourea](/img/structure/B1678567.png)

![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)

![1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1678580.png)